molecular formula C17H12O B595814 1-Phenylnaphthalene-2-carbaldehyde CAS No. 125454-79-7

1-Phenylnaphthalene-2-carbaldehyde

Cat. No. B595814
M. Wt: 232.282
InChI Key: RNERVGPAUVLPSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Phenylnaphthalene-2-carbaldehyde involves organocatalytic double Michael reaction and subsequent aldol condensation of (E)-7-oxooct-5-enal and 3-arylpropenal (e.g., cinnamaldehyde). This process results in high diastereoselectivity and enantioselectivity .

Scientific Research Applications

  • Synthesis of Schiff Bases and Metal Complexes : 2-Hydroxynaphthalene-1-carbaldehyde, a compound structurally similar to 1-Phenylnaphthalene-2-carbaldehyde, is used in the synthesis of Schiff bases and their metal complexes. These Schiff bases have significant biological effects and are used in the development of fluorescent chemosensors due to their functionalized aromatic rings (Maher, 2018).

  • Organocatalytic Synthesis : The compound is involved in the organocatalytic synthesis of octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes. This process achieves high diastereoselectivity and enantioselectivity, essential for producing stereochemically complex molecules (Hong, Nimje, & Liao, 2009).

  • Building Block for Synthesis : 8-Iodonaphthalene-1-carbaldehyde, a related compound, serves as a versatile building block for the synthesis of a variety of polycyclic carbo- and heterocycles. This highlights the potential of such structures for diverse synthetic applications (Herrera et al., 2016).

  • Antimicrobial and Antioxidant Studies : Analogues of 1-Phenylnaphthalene-2-carbaldehyde, like 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehydes, have been synthesized and evaluated for antimicrobial and antioxidant activities. These studies indicate potential applications in medical and pharmaceutical fields (Gurunanjappa, Kameshwar, & Kariyappa, 2017).

  • Synthesis of Flexible Substrate Materials : A phenyl-thiophene-2-carbaldehyde compound, structurally related to 1-Phenylnaphthalene-2-carbaldehyde, has been used to create flexible substrate materials with significant mechanical flexibility and suitable for high-frequency applications (Rahman et al., 2016).

properties

IUPAC Name

1-phenylnaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O/c18-12-15-11-10-13-6-4-5-9-16(13)17(15)14-7-2-1-3-8-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNERVGPAUVLPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704771
Record name 1-Phenylnaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylnaphthalene-2-carbaldehyde

CAS RN

125454-79-7
Record name 1-Phenylnaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 1-bromo-2-naphthaldehyde (502 mg, 2.14 mmol), sodium carbonate (270 mg, 2.55 mmol), and phenylboronic acid (339 mg, 2.78 mmol) in 4.2 mL of N,N-dimethylformamide/water (2:1) was added palladium acetate (24 mg, 0.11 mmol) under nitrogen. After being stirred at room temperature overnight, the reaction mixture was filtered. The filtrate was diluted with diethyl ether, and the solution was washed with brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=95/5 to 85/15) to obtain the title compound as a white powder (416 mg, 84%).
Quantity
502 mg
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
339 mg
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
24 mg
Type
catalyst
Reaction Step Two
Yield
84%

Citations

For This Compound
3
Citations
BC Hong, RY Nimje, JH Liao - Organic & Biomolecular Chemistry, 2009 - pubs.rsc.org
… reaction and the subsequent aldol condensation of (E)-7-oxooct-5-enal and 3-arylpropenal (eg, cinnamaldehyde) provided octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehyde in …
Number of citations: 28 pubs.rsc.org
SS Moleele, JP Michael, CB de Koning - Tetrahedron, 2006 - Elsevier
α-Tetralones were initially converted into 1-bromo-dihydronaphthalene-2-carbaldehydes and 1-bromo-naphthalene-2-carbaldehydes. These precursors were then subjected to Suzuki …
Number of citations: 56 www.sciencedirect.com
SR Chemler - Org. Biomol. Chem, 2009 - pubs.rsc.org
… reaction and the subsequent aldol condensation of (E)-7-oxooct-5-enal and 3-arylpropenal (eg, cinnamaldehyde) provided octahydro-6-oxo-1-phenylnaphthalene2-carbaldehyde in …
Number of citations: 0 pubs.rsc.org

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